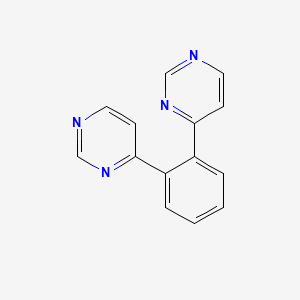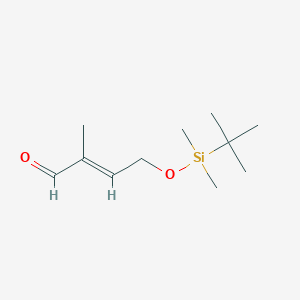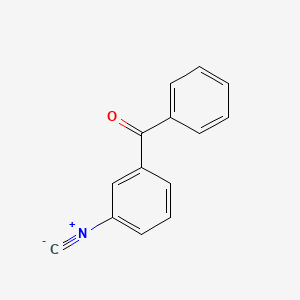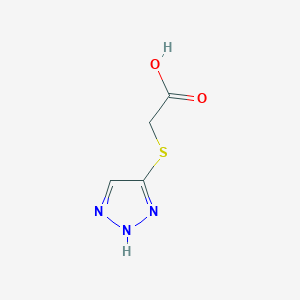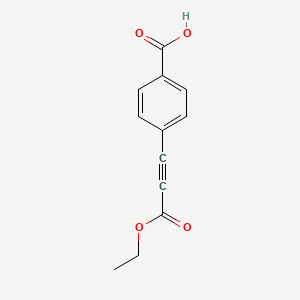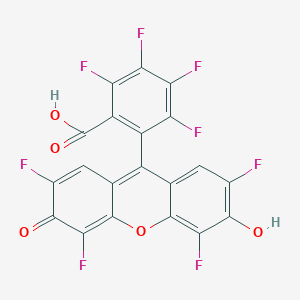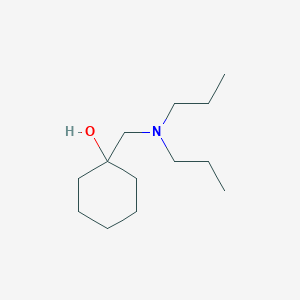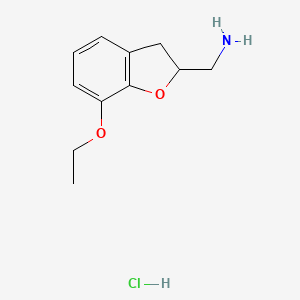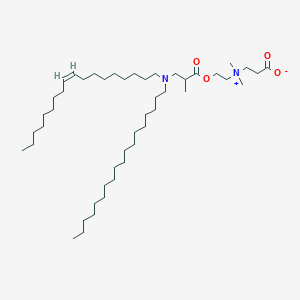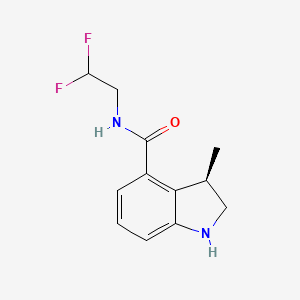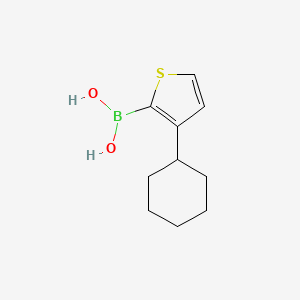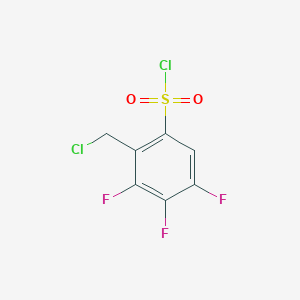
2-(Chloromethyl)-3,4,5-trifluorobenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-3,4,5-trifluorobenzene-1-sulfonyl chloride is an organosulfur compound that features a sulfonyl chloride group attached to a benzene ring substituted with chloromethyl and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3,4,5-trifluorobenzene-1-sulfonyl chloride typically involves the chloromethylation of 3,4,5-trifluorobenzene followed by sulfonylation. One common method involves the reaction of 3,4,5-trifluorobenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride to introduce the chloromethyl group. The resulting intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-3,4,5-trifluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, although the presence of electron-withdrawing groups like trifluoromethyl and sulfonyl chloride makes it less reactive towards electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions to neutralize the hydrochloric acid byproduct.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic conditions.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-3,4,5-trifluorobenzene-1-sulfonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-3,4,5-trifluorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic sites in target molecules. This reactivity is exploited in the synthesis of sulfonamides, sulfonates, and other derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the trifluoromethyl and sulfonyl chloride groups.
Chloromethyl Methyl Ether: Used in similar synthetic applications but is less reactive due to the absence of the sulfonyl chloride group.
3-(Chloromethyl)benzoyl Chloride: Shares the chloromethyl group but has a benzoyl group instead of the sulfonyl chloride.
Uniqueness
2-(Chloromethyl)-3,4,5-trifluorobenzene-1-sulfonyl chloride is unique due to the presence of both the trifluoromethyl and sulfonyl chloride groups, which impart distinct reactivity and properties. The trifluoromethyl group increases the compound’s electron-withdrawing ability, making it more reactive towards nucleophiles, while the sulfonyl chloride group provides a versatile site for further chemical modifications .
Eigenschaften
Molekularformel |
C7H3Cl2F3O2S |
|---|---|
Molekulargewicht |
279.06 g/mol |
IUPAC-Name |
2-(chloromethyl)-3,4,5-trifluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H3Cl2F3O2S/c8-2-3-5(15(9,13)14)1-4(10)7(12)6(3)11/h1H,2H2 |
InChI-Schlüssel |
UMKBFDVMXPCCOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1S(=O)(=O)Cl)CCl)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylene)malononitrile](/img/structure/B13342438.png)

